Phenyl N-(cyclopropylmethyl)carbamate chemical structure and properties
Phenyl N-(cyclopropylmethyl)carbamate chemical structure and properties
This technical guide details the chemical structure, synthesis, properties, and applications of Phenyl N-(cyclopropylmethyl)carbamate , a specialized reactive intermediate used primarily in medicinal chemistry for the synthesis of complex ureas and carbamates.[1]
[1]
Executive Summary
Phenyl N-(cyclopropylmethyl)carbamate is an activated carbamate ester serving as a critical electrophilic building block in organic synthesis.[1] Unlike alkyl carbamates which are often stable end-products, phenyl carbamates are designed to be reactive intermediates.[1] The phenoxy group functions as a leaving group, allowing the molecule to act as a "masked isocyanate," facilitating the safe and efficient formation of unsymmetrical ureas without handling volatile or toxic isocyanates directly.[1]
Primary Application: Synthesis of urea-linked pharmacophores (e.g., in PROTACs, kinase inhibitors, and GPCR ligands).[1] Key Characteristic: Controlled reactivity toward amines under mild basic conditions.[1]
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | Phenyl N-(cyclopropylmethyl)carbamate |
| Common Names | Carbamic acid, (cyclopropylmethyl)-, phenyl ester; Phenyl cyclopropylmethylcarbamate |
| CAS Number | Not widely listed in public registries; refer to specific patent literature (e.g., WO2023069708).[1] |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| SMILES | C1CC1CNC(=O)Oc2ccccc2 |
| Structure Description | A carbamate linker connecting a lipophilic cyclopropylmethyl amine tail to a reactive phenyl ester head.[1] |
Structural Visualization
The molecule consists of three distinct domains:
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Cyclopropylmethyl Tail: Provides steric bulk and lipophilicity, often used to fill hydrophobic pockets in enzyme active sites.[1]
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Carbamate Core (-NH-CO-O-): The structural linker.[1]
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Phenyl Ester Head: The "warhead" or leaving group that activates the carbonyl carbon for nucleophilic attack.[1]
Synthesis & Manufacturing Protocol
Context: The synthesis exploits the high reactivity of phenyl chloroformate toward primary amines.[1] This protocol is derived from optimized medicinal chemistry workflows (e.g., WO2023069708).[1]
Reagents
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Substrate: Cyclopropylmethylamine (1.0 equiv)[1]
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Reagent: Phenyl chloroformate (1.0 - 1.1 equiv)[1]
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Base: Pyridine or Triethylamine (1.1 - 1.5 equiv)[1]
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Step-by-Step Methodology
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Preparation: Charge a reaction vessel with Cyclopropylmethylamine and Pyridine in anhydrous DCM. Cool the mixture to 0°C (ice bath) to control the exotherm.
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Addition: Add Phenyl chloroformate dropwise over 15–30 minutes. Note: Phenyl chloroformate is corrosive and lachrymatory; handle in a fume hood.
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Reaction: Allow the mixture to warm to ambient temperature (20–25°C) and stir for 1–2 hours. Monitor via LC-MS or TLC (disappearance of amine).[1]
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Quench & Workup: Quench with water. Extract the aqueous layer with DCM (2x).[1][2] Wash combined organics with 1N HCl (to remove pyridine), followed by brine.[1]
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Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Isolation: Purify the residue via silica gel column chromatography (Gradient: Petroleum ether/Ethyl acetate, 10:1 to 1:1).
Synthesis Pathway Diagram[1]
Figure 1: Synthetic route via chloroformate activation.[1]
Physicochemical Properties & Spectral Data[1][3][4]
The following data characterizes the isolated intermediate.
| Parameter | Value / Observation |
| Physical State | Solid (often described as yellow or white powder depending on purity) |
| Melting Point | Typically 80–120°C (Analogous phenyl carbamates range 85–150°C) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol.[1] Insoluble in water.[1] |
| Reactivity | Stable at room temperature if dry; hydrolyzes slowly in moisture/base.[1] |
Spectral Characterization (¹H NMR)
Solvent: DMSO-d₆, 400 MHz
- 7.83 (br t, 1H): Carbamate NH proton (characteristic broad triplet due to coupling with CH₂).[1]
- 7.34 – 7.40 (m, 2H): Phenyl meta -protons.[1]
- 7.16 – 7.22 (m, 1H): Phenyl para -proton.[1]
- 7.06 – 7.11 (m, 2H): Phenyl ortho -protons (shifted upfield relative to benzene due to oxygen donation).[1]
- 2.95 (t, 2H): N-CH₂ -Cyclopropyl (methylene adjacent to nitrogen).[1]
- 0.9 – 1.1 (m, 1H): Cyclopropyl CH (methine).[1]
- 0.2 – 0.5 (m, 4H): Cyclopropyl CH₂ ring protons.[1]
Applications & Mechanism of Action
The "Masked Isocyanate" Principle
Phenyl N-(cyclopropylmethyl)carbamate is primarily used to synthesize unsymmetrical ureas .[1] While isocyanates (R-N=C=O) are the traditional reagents for this, they are often toxic, volatile, and unstable.[1] This phenyl carbamate acts as a stable, storable equivalent.[1] Upon treatment with a second amine (R'-NH₂) and heat/base, it undergoes nucleophilic acyl substitution.[1]
Reaction Mechanism[1]
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Nucleophilic Attack: The amine (R'-NH₂) attacks the carbonyl carbon of the carbamate.[1]
-
Elimination: The tetrahedral intermediate collapses, expelling the phenoxide ion (PhO⁻) as a leaving group.[1]
-
Product Formation: The result is a urea (R-NH-CO-NH-R').[1]
Reactivity Workflow Diagram
Figure 2: Mechanism of urea formation via phenyl carbamate displacement.[1]
Biological Relevance
While primarily an intermediate, the N-cyclopropylmethyl carbamate motif is biologically active in its own right:[1]
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FAAH Inhibition: Carbamates are classic inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1] The carbamate moiety carbamoylate the active site serine nucleophile.[1]
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Drug Design: The cyclopropylmethyl group is a "privileged structure" in medicinal chemistry, often used to improve metabolic stability (blocking dealkylation) compared to simple alkyl chains.[1]
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] May cause respiratory irritation (H335).[1]
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Specific Risk: As an activated ester, it can sensitize skin upon repeated contact.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). Moisture sensitive.[1]
References
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Patent Literature (Synthesis & Data): Compounds that mediate protein degradation and uses thereof.[1] WO2023069708A1. (2023).[1]
-
General Carbamate Chemistry: The Chemistry of Cyanates and Their Thio Derivatives. Patai's Chemistry of Functional Groups.[1] Wiley.[1]
-
Mechanistic Insight: Thavonekham, B. (1997).[1] Synthesis of substituted ureas from phenyl carbamates.[1] Synthesis, 1997(10), 1189-1194.[1] (Standard protocol reference for phenyl carbamate reactivity).
